(1-Propoxyethyl)benzene
Description
(1-Propoxyethyl)benzene is an ether derivative of benzene with the molecular formula C₁₁H₁₆O. It consists of a benzene ring substituted with a propoxyethyl group (–CH₂CH₂OCH₂CH₂CH₃). This compound is synthesized via iron-catalyzed etherification reactions, as demonstrated in studies where alcohols are used to form ether linkages . Key properties include:
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-propoxyethylbenzene |
InChI |
InChI=1S/C11H16O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
BHHQDDHLWBEJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Propoxyethyl)benzene can be synthesized through the reaction of styrene with propanol in the presence of an acid catalyst. The reaction involves the formation of an ether bond between the propanol and the styrene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and acid catalysts to facilitate the reaction between styrene and propanol. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Propoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of propoxybenzoic acid.
Reduction: Formation of propoxyethylbenzene alcohol.
Substitution: Formation of bromopropoxyethylbenzene or nitropropoxyethylbenzene.
Scientific Research Applications
(1-Propoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (1-Propoxyethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations
Compounds in the (1-alkoxyethyl)benzene series differ by the length of the alkoxy chain. Thermodynamic and structural trends are evident:
Trend : Longer alkoxy chains correlate with more negative ΔfH°, suggesting enhanced van der Waals interactions and stability. However, solubility in water decreases with chain length .
Branched vs. Linear Alkoxy Groups
Branching in the alkoxy chain significantly alters properties:
Functional Group Analogues
Ethers vs. Ketones
- Propiophenone (1-Phenyl-1-propanone, C₉H₁₀O): A ketone analog with higher polarity (ΔfH° = –201.2 kJ/mol) . Key difference: Ketones exhibit stronger dipole-dipole interactions, leading to higher boiling points compared to ethers like this compound .
Complex Ethers
- [2-(1-Propoxyethoxy)ethyl]benzene (C₁₃H₂₀O₂, MW 208.3): Contains an additional ethoxy group, increasing molecular weight and hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
